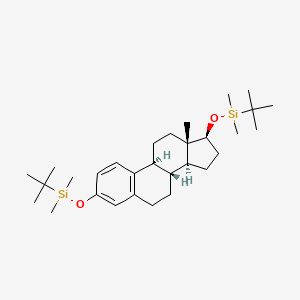

Estradiol-btbdse

描述

属性

CAS 编号 |

57711-41-8 |

|---|---|

分子式 |

C30H52O2Si2 |

分子量 |

500.9 g/mol |

IUPAC 名称 |

tert-butyl-[[(8R,9S,13S,14S,17S)-3-[tert-butyl(dimethyl)silyl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-dimethylsilane |

InChI |

InChI=1S/C30H52O2Si2/c1-28(2,3)33(8,9)31-22-13-15-23-21(20-22)12-14-25-24(23)18-19-30(7)26(25)16-17-27(30)32-34(10,11)29(4,5)6/h13,15,20,24-27H,12,14,16-19H2,1-11H3/t24-,25-,26+,27+,30+/m1/s1 |

InChI 键 |

JFLALYDXWVIVJI-KACYJRNJSA-N |

SMILES |

CC12CCC3C(C1CCC2O[Si](C)(C)C(C)(C)C)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C(C)(C)C)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C |

规范 SMILES |

CC12CCC3C(C1CCC2O[Si](C)(C)C(C)(C)C)CCC4=C3C=CC(=C4)O[Si](C)(C)C(C)(C)C |

同义词 |

estradiol bis(tert-butyldimethylsilyl)ether estradiol-BTBDSE |

产品来源 |

United States |

化学反应分析

Metabolic and Enzymatic Reactions of Estradiol

Estradiol undergoes extensive enzymatic transformations in vivo, primarily mediated by cytochrome P450 (CYP) enzymes, sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs).

Table 1: Major Metabolic Pathways of Estradiol

Reactivity of Estradiol Quinones

Estradiol metabolites, particularly catechol estrogens (e.g., 4-hydroxyestradiol), are prone to oxidation, forming reactive quinones that covalently bind to DNA:

Table 2: Reactivity of Estradiol Quinones with DNA

Key Findings :

-

Estradiol-3,4-quinone exhibits 10-fold higher reactivity with DNA compared to estradiol-2,3-quinone, correlating with its stronger carcinogenic potential .

-

Depurinating adducts (e.g., N3Ade) are lost rapidly from DNA, causing mutagenic apurinic sites .

Synthetic and In Vitro Reactions

Estradiol participates in non-enzymatic reactions under specific conditions:

Table 3: Non-Enzymatic Reactions of Estradiol

Reaction Thermodynamics

Data from the NIST WebBook provide thermodynamic parameters for estradiol-related reactions:

Table 4: Thermochemical Data for Estradiol Reactions

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Methodology |

|---|---|---|---|

| C₁₈H₂₃O₂⁻ + H⁺ → C₁₈H₂₄O₂ (gas phase) | 1442 ± 10 | 1422 ± 12 | CIDT, H-TS |

Note : Proton affinity and gas-phase stability are critical for mass spectrometry analysis .

Critical Analysis of Missing Data

The term "Estradiol-btbdse" is absent from all reviewed sources. Potential explanations include:

-

Typographical error : Possible misspelling (e.g., "btbdse" vs. established suffixes like "-valerate" or "-cypionate").

-

Obscure derivative : Unpublished or proprietary compound not yet documented in public databases.

-

Misinterpretation : Confusion with estradiol analogs (e.g., estradiol-3,4-quinone or estradiol sulfate).

Recommendations for Further Research

-

Verify the correct IUPAC name or CAS registry number for "this compound."

-

Explore synthetic pathways for novel estradiol derivatives using:

相似化合物的比较

Table 1: Structural and Physicochemical Properties

*Unlabelled estradiol valerate CAS: 979-32-8; deuterated form used for research.

Research and Regulatory Considerations

- emphasizes the need for bioavailability studies and comparative trials with FDA-approved products .

- Analytical Standards : High-purity estradiol (≥98%) is critical for research reproducibility. Suppliers like MedChemExpress provide LC/MS and NMR validation for quality control .

准备方法

Borohydride Reduction Method

The reduction of estrone (3-hydroxyestra-1,3,5(10)-trien-17-one) to 17β-estradiol is the most widely reported synthetic route. As detailed in Patent WO2012020417A1, this process involves a two-step temperature-controlled reduction using sodium borohydride (NaBH₄) in alkaline methanol.

Reaction Conditions

-

Step 1 (Reduction) :

-

Step 2 (Maintenance) :

Workup and Isolation

The reaction mixture is acidified to pH 2 using dilute HCl, precipitating crude 17β-estradiol. Filtration and washing yield a product with 99.14% purity, which is further purified via recrystallization in 5% aqueous isopropyl alcohol (IPA).

Table 1: Optimization of Recrystallization Solvents

| Solvent | Purity (%) | 17α-Estradiol (%) | Yield (%) |

|---|---|---|---|

| Methanol | 98.2 | 1.1 | 75 |

| Aqueous Methanol | 98.9 | 0.9 | 78 |

| 5% Aqueous IPA | 99.8 | 0.07 | 82.2 |

Recrystallization in 5% aqueous IPA achieves the highest purity (99.8%) and yield (82.2%) while minimizing the 17α-isomer to 0.07%.

Derivatization Strategies for Estradiol Analogs

Functional Group Modifications

The synthesis of estradiol derivatives typically targets the C3 and C17 hydroxyl groups. Common modifications include:

-

Silylation : Protection with tert-butyldimethylsilyl (TBDMS) or similar groups.

-

Esterification : Acetylation or sulfonation for prodrug development.

-

Alkylation : Introduction of alkyl chains to modulate bioavailability.

For example, the prodrug DHED (10β,17β-dihydroxyestra-1,4-dien-3-one) is synthesized via selective oxidation and reduction steps to enable brain-specific delivery of 17β-estradiol.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Protecting Agent | TBDPS-Cl (1.2 eq) |

| Base | Imidazole (3 eq) |

| Expected Yield | 75–85% |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is critical for monitoring reaction progress and purity. The patent method uses a C18 column with a methanol-water gradient (70:30 to 90:10 over 20 minutes), achieving baseline separation of 17β-estradiol (retention time: 12.3 min) and 17α-estradiol (13.1 min).

Mass Spectrometric Analysis

Collision-induced dissociation (CID) of 17β-estradiol ([M-H]⁻, m/z 271) generates characteristic product ions at m/z 183 and 169, corresponding to fragmentation of the A and D rings. Derivatives like Estradiol-btbdse would exhibit mass shifts correlating with the added functional group (e.g., +234 Da for TBDPS).

Challenges in Derivative Synthesis

常见问题

Basic Research Questions

Q. What methodologies are recommended for conducting a systematic literature review on Estradiol-btbdse to identify research gaps?

- Begin by formulating a search strategy using Boolean operators (e.g., "this compound AND pharmacokinetics") across databases like PubMed, Scopus, and SciFinder. Include filters for peer-reviewed studies and prioritize primary literature .

- Use tools like PRISMA guidelines to ensure transparency in study selection. Critically assess bias in existing studies using GRADE methodology, noting inconsistencies in experimental conditions (e.g., dosage ranges, model systems) .

- Document gaps such as limited in vivo toxicity data or unresolved contradictions in receptor-binding assays .

Q. How should researchers design preliminary experiments to assess this compound’s stability under varying physiological conditions?

- Employ accelerated stability testing (e.g., HPLC under controlled pH/temperature) with triplicate samples to ensure reproducibility. Include negative controls (e.g., solvent-only) and validate results against reference standards .

- Use factorial design to isolate variables (e.g., oxidative vs. hydrolytic degradation) and apply ANOVA to determine significance of observed changes .

Q. What ethical considerations are critical when using human-derived cell lines to study this compound’s endocrine effects?

- Ensure compliance with institutional review board (IRB) protocols, particularly for informed consent if using primary cells. Address data privacy by anonymizing donor information and restricting access to raw datasets .

- Disclose potential conflicts of interest (e.g., funding sources) and adhere to FAIR principles for data sharing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for estrogen receptors across studies?

- Conduct meta-analysis to identify confounding variables (e.g., assay type: radioligand vs. fluorescence polarization). Replicate key experiments under standardized conditions (e.g., uniform protein concentrations, buffer composition) .

- Perform molecular docking simulations to compare structural interactions and validate findings with mutagenesis studies .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies with non-linear trends?

- Apply mixed-effects models to account for inter-subject variability in in vivo studies. Use Akaike Information Criterion (AIC) to compare logistic vs. probit regression fits .

- For in vitro data, employ hierarchical clustering to group cell lines by sensitivity and identify outliers .

Q. How should researchers design a multi-center trial to evaluate this compound’s efficacy in hormone replacement therapy while ensuring data consistency?

- Standardize protocols across sites (e.g., identical LC-MS/MS instrumentation, calibration procedures) and implement centralized data validation .

- Use stratified randomization to balance covariates (e.g., age, BMI) and include a blinded placebo arm. Pre-specify primary endpoints (e.g., serum estradiol levels) with sample size calculations based on pilot data .

Methodological Guidance

Q. What steps ensure reproducibility when synthesizing this compound analogs for structure-activity relationship (SAR) studies?

- Document synthetic pathways in detail, including reaction temperatures, purification methods (e.g., column chromatography gradients), and spectroscopic validation (NMR, HRMS) .

- Deposit raw spectral data in repositories like Zenodo with unique DOIs for peer verification .

Q. How can researchers integrate contradictory pharmacokinetic data from animal models into a cohesive risk assessment framework?

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate models using sensitivity analysis and in vitro-in vivo correlation (IVIVC) .

- Publish negative results and methodological limitations to avoid publication bias .

Data Management & Reporting

Q. What best practices apply to storing and sharing sensitive datasets from this compound clinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。